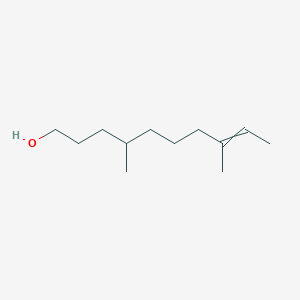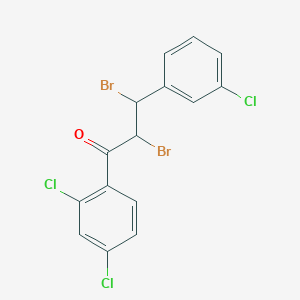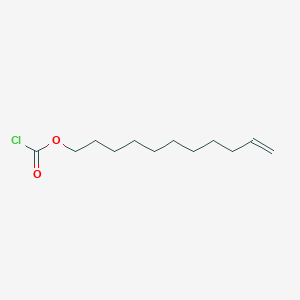
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is a chemical compound with the molecular formula C10H18FNO2 It is a derivative of carbamic acid and contains a fluorinated butenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate typically involves the reaction of tert-butyl carbamate with a fluorinated butenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
科学研究应用
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate involves its interaction with specific molecular targets. The fluorinated butenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group may also play a role in binding to active sites of enzymes, affecting their activity.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the fluorinated butenyl group.
Fluorobutyl carbamate: A similar compound with a different substitution pattern on the butyl group.
Methylcarbamate derivatives: Compounds with similar carbamate functionality but different alkyl groups.
Uniqueness
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is unique due to the presence of both the tert-butyl and fluorinated butenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
638538-33-7 |
|---|---|
分子式 |
C10H18FNO2 |
分子量 |
203.25 g/mol |
IUPAC 名称 |
tert-butyl N-(2-fluorobut-3-enyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H18FNO2/c1-6-8(11)7-12(5)9(13)14-10(2,3)4/h6,8H,1,7H2,2-5H3 |
InChI 键 |
UVWDETDJUFXAHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC(C=C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


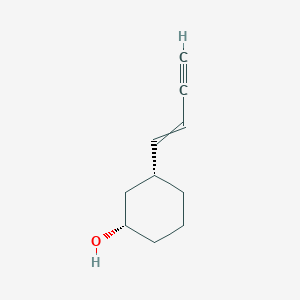
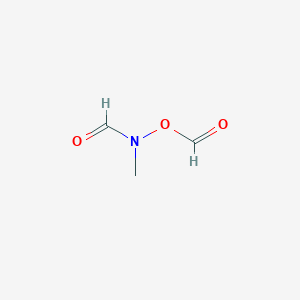
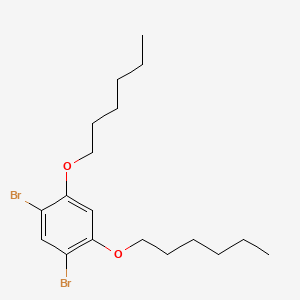

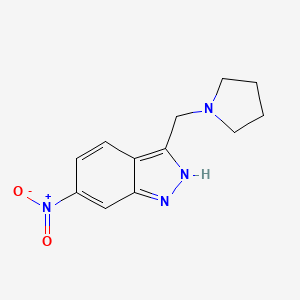
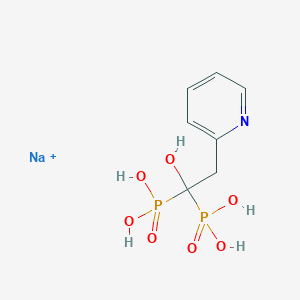

![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
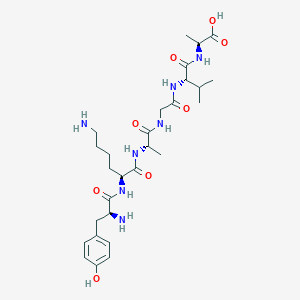
![N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B12593281.png)
![N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide](/img/structure/B12593282.png)
